

Spectroscopic Analysis of N-(3-formylphenyl)methanesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-formylphenyl)methanesulfonamide

Cat. No.: B1306167

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of **N-(3-formylphenyl)methanesulfonamide**, a compound of interest in medicinal chemistry and organic synthesis. The following sections present predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) in a structured format and offer comprehensive protocols for acquiring these spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-(3-formylphenyl)methanesulfonamide**. These predictions are generated using established computational methods and serve as a reference for experimental analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.98	s	1H	-	H-8 (Aldehyde)
7.95	d	1H	7.8	H-4
7.78	s	1H	-	H-2
7.63	t	1H	7.8	H-5
7.45	d	1H	7.8	H-6
7.15	s (br)	1H	-	N-H
3.05	s	3H	-	H-9 (Methyl)

Note: The N-H proton signal is broad and its chemical shift can vary depending on concentration and temperature.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl_3) Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
191.5	C-8 (Aldehyde Carbonyl)
138.2	C-1
137.1	C-3
130.5	C-5
128.6	C-6
125.4	C-4
121.8	C-2
39.8	C-9 (Methyl)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3280	Medium, Sharp	N-H Stretch
3070	Weak	Aromatic C-H Stretch
2840, 2740	Weak	Aldehyde C-H Stretch (Fermi resonance)
1705	Strong	C=O Stretch (Aldehyde)
1585, 1480	Medium	Aromatic C=C Stretch
1330	Strong	S=O Asymmetric Stretch (Sulfonamide)
1160	Strong	S=O Symmetric Stretch (Sulfonamide)
910	Medium	S-N Stretch
750	Strong	C-H Out-of-plane Bend (meta-disubstituted)

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/z	Ion Species
200.0376	[M+H] ⁺
222.0195	[M+Na] ⁺
217.0641	[M+NH ₄] ⁺

Data sourced from PubChemLite predicted values.[\[1\]](#)

Experimental Protocols

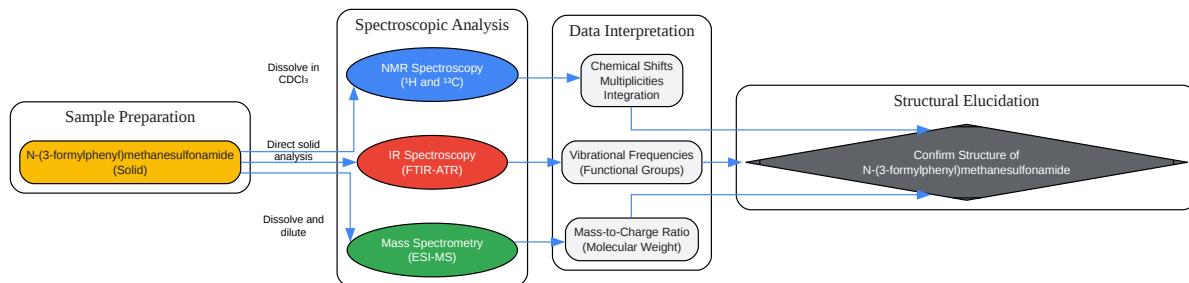
The following are detailed protocols for the spectroscopic analysis of **N-(3-formylphenyl)methanesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation: a. Accurately weigh 5-10 mg of **N-(3-formylphenyl)methanesulfonamide**. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. For ^1H NMR: i. Acquire the spectrum using a standard single-pulse experiment. ii. Set the spectral width to cover the range of -2 to 12 ppm. iii. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. iv. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. e. For ^{13}C NMR: i. Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). ii. Set the spectral width to cover the range of 0 to 200 ppm. iii. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. iv. Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C .
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal (0.00 ppm). d. Integrate the signals in the ^1H NMR spectrum. e. Identify the chemical shifts and multiplicities of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely. b. Place a small amount of solid **N-(3-formylphenyl)methanesulfonamide** onto the center of the ATR crystal. c. Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.


2. Data Acquisition: a. Collect a background spectrum of the empty, clean ATR crystal. b. Collect the sample spectrum. c. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . d. The data is usually collected over the range of 4000 to 400 cm^{-1} .
3. Data Processing: a. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify and label the wavenumbers of the major absorption bands. c. Correlate the observed bands with the corresponding functional groups.

Mass Spectrometry (MS) Protocol

1. Sample Preparation: a. Prepare a stock solution of **N-(3-formylphenyl)methanesulfonamide** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
2. Instrument Setup and Data Acquisition: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$. c. Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the compound. d. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
3. Data Processing: a. Identify the m/z values of the major ions in the spectrum. b. Determine the molecular weight of the compound from the molecular ion or its adducts (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$).

Workflow and Data Relationship Diagram

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **N-(3-formylphenyl)methanesulfonamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **N-(3-formylphenyl)methanesulfonamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-(3-formylphenyl)methanesulfonamide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306167#spectroscopic-analysis-nmr-ir-ms-of-n-3-formylphenyl-methanesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com